5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-6-3-7-23-13)20-21(17(15)22)9-11-4-2-5-12(18)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVZWEFXWJGUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thiophene derivative, the thiazole ring can be constructed through a cyclization reaction involving a nitrile and a thiol.
Pyridazine Ring Formation: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.
Final Coupling: The final step involves coupling the 3-fluorobenzyl group to the thiazolo[4,5-d]pyridazinone core under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The fluorobenzyl group might enhance binding affinity through hydrophobic interactions, while the thiazolo[4,5-d]pyridazinone core could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Table 1 compares key structural analogs based on substituent modifications:
Key Observations :
Biological Activity
The compound 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel thiazolo[4,5-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological assays, and molecular interactions.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo and pyridazine rings. The starting materials often include various substituted benzyl and thiophene derivatives. The synthetic pathway not only yields the target compound but also allows for the exploration of structure-activity relationships (SAR) that can enhance biological efficacy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazolo[4,5-d]pyridazine derivatives. The compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of approximately 0.21 μM .
- Antifungal Activity : It also demonstrated antifungal effects against Candida species and exhibited selective action against Gram-positive bacteria like Micrococcus luteus .
In a comparative study, the compound was found to have a larger growth inhibition zone than standard controls, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method on human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines revealed that the compound has a favorable safety profile with acceptable cytotoxicity levels. This suggests its potential for further development in cancer therapeutics, particularly as a selective agent that spares normal cells while targeting malignant ones .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with key bacterial targets:
- DNA Gyrase : The compound forms critical hydrogen bonds with amino acid residues at the active site of DNA gyrase, which is essential for bacterial DNA replication. The binding energy metrics were comparable to those of established antibiotics like ciprofloxacin, suggesting strong antibacterial potential .
Structure-Activity Relationship (SAR)
The presence of specific functional groups such as the fluorobenzyl and thiophene moieties appears to enhance both antimicrobial and anticancer activities. The fluorine atom may contribute to improved lipophilicity and bioavailability, which are crucial for effective drug action .
Summary Table of Biological Activities
| Activity | Target Organism/Cell Line | Result |
|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | MIC = 0.21 μM |
| Escherichia coli | MIC = 0.21 μM | |
| Antifungal | Candida species | Significant inhibition |
| Micrococcus luteus | Selective action | |
| Cytotoxicity | HaCat cells | Acceptable cytotoxicity levels |
| Balb/c 3T3 cells | Acceptable cytotoxicity levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
